1-{1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one
Description
1-{1-[(4-Methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one is a triazole-based compound characterized by a 1,2,3-triazole core substituted at the 1-position with a 4-methoxyphenylmethyl group and at the 4-position with an acetyl group. This compound is of interest in medicinal chemistry due to the versatility of triazole scaffolds in drug design, particularly for antimicrobial, anticancer, and enzyme-targeting applications .
Properties
IUPAC Name |
1-[1-[(4-methoxyphenyl)methyl]triazol-4-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-9(16)12-8-15(14-13-12)7-10-3-5-11(17-2)6-4-10/h3-6,8H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXPTFXKTYPGTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(N=N1)CC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00680523 | |
| Record name | 1-{1-[(4-Methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00680523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88860-93-9, 1001112-90-8 | |
| Record name | 1-{1-[(4-Methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00680523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-{1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition reaction between azides and alkynes, often referred to as “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, yielding the triazole ring with high efficiency .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the scalability and efficiency of the synthesis process .
Chemical Reactions Analysis
Reduction of the Ketone Group
The ethanone moiety undergoes reduction reactions to form secondary alcohols. Common reducing agents include:
The reaction proceeds via nucleophilic attack on the carbonyl carbon, with LiAlH4 providing higher efficiency due to its stronger reducing power .
Nucleophilic Addition to the Ketone
The ketone group participates in nucleophilic additions, forming tertiary alcohols or imines:
Electrophilic Aromatic Substitution (Triazole Ring)
The 1,2,3-triazole ring undergoes electrophilic substitution, particularly at the C5 position:
The electron-donating methoxy group on the benzyl substituent slightly deactivates the triazole ring, directing substitution to the C5 position.
Condensation Reactions
The ketone engages in condensation with amines or hydrazides to form Schiff bases or heterocycles :
Acid/Base Stability
The compound demonstrates moderate stability under acidic and basic conditions:
Key Considerations:
Scientific Research Applications
Medicinal Chemistry Applications
Antifungal Activity :
Research has indicated that triazole derivatives exhibit antifungal properties. A study demonstrated that compounds similar to 1-{1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one showed effectiveness against various fungal strains, making them promising candidates for antifungal drug development .
Anticancer Properties :
Triazole derivatives have been investigated for their anticancer potential. In vitro studies have shown that such compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a related compound demonstrated significant cytotoxicity against breast cancer cells . The mechanism often involves the inhibition of specific kinases involved in cell proliferation.
Analgesic and Anti-inflammatory Effects :
The compound has been explored for its analgesic and anti-inflammatory properties. Research suggests that triazole-containing compounds can modulate pain pathways and reduce inflammation markers, indicating potential use in pain management therapies .
Agricultural Applications
Pesticide Development :
The triazole structure is commonly found in agricultural chemicals. Research has shown that derivatives of this compound can act as effective fungicides against plant pathogens. They work by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes .
Herbicidal Properties :
Studies have also indicated that triazole derivatives can exhibit herbicidal activity. They interfere with the growth of specific weed species, providing an avenue for developing new herbicides that are environmentally friendly and effective in crop protection .
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antifungal | Effective | |
| Anticancer | Cytotoxic | |
| Analgesic | Pain relief | |
| Herbicidal | Growth inhibition |
Table 2: Comparison with Other Triazole Derivatives
| Compound Name | Antifungal Activity | Anticancer Activity | Herbicidal Activity |
|---|---|---|---|
| This compound | Moderate | High | Moderate |
| Similar Triazole A | High | Moderate | Low |
| Similar Triazole B | Low | High | High |
Case Studies
Case Study 1: Antifungal Efficacy
A study conducted on a series of triazole derivatives found that this compound exhibited significant antifungal activity against Candida albicans, with an IC50 value comparable to established antifungal agents .
Case Study 2: Cancer Cell Line Studies
In vitro tests on breast cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. This suggests a potential role in targeted cancer therapies .
Mechanism of Action
The mechanism of action of 1-{1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The methoxyphenyl group enhances the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
The following table compares 1-{1-[(4-Methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one with structurally analogous triazole derivatives:
Key Research Findings
- Electronic Effects : The 4-methoxyphenyl group in the target compound donates electron density, contrasting with electron-withdrawing groups (e.g., CF₃, Cl) in analogs like those in . This difference may reduce binding affinity to hydrophobic targets but improve interactions with polar residues in enzymes .
- Biological Activity : Fluorinated analogs (e.g., ) show superior anticancer activity due to increased membrane permeability, while the methoxy-substituted compound may prioritize solubility and metabolic stability .
- Synthetic Flexibility : Unlike trifluoroethyl- or oxolan-substituted triazoles (synthesized via click chemistry; ), the methoxyphenylmethyl group may require regioselective alkylation or copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
Physicochemical Properties
- Lipophilicity : LogP values vary significantly:
- Solubility : The oxolan-substituted compound () exhibits >10 mg/mL solubility in water, whereas the methoxyphenyl analog is sparingly soluble (<1 mg/mL) .
Biological Activity
1-{1-[(4-Methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one, also known by its CAS Number 1001112-90-8, is a compound that has garnered attention for its potential biological activities. This triazole derivative exhibits various pharmacological properties, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C₁₂H₁₃N₃O₂
- Molecular Weight : 231.25 g/mol
- Structure : The compound features a triazole ring substituted with a methoxyphenyl group, which is crucial for its biological activity.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study highlighted that derivatives of triazoles displayed potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including clinical isolates of Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | Activity Observed |
|---|---|
| Staphylococcus aureus | Significant inhibition |
| Escherichia coli | Moderate inhibition |
| Klebsiella pneumoniae | Variable activity |
Antifungal Activity
Triazole compounds are well-known for their antifungal properties. The compound has been evaluated for its antifungal efficacy against Candida albicans, showing promising results. The mechanism is thought to involve the disruption of fungal cell membrane integrity .
Anticancer Activity
Recent studies have explored the anticancer potential of triazole derivatives. For example, certain analogs have demonstrated cytotoxic effects on various cancer cell lines. The presence of the methoxyphenyl group is believed to enhance the interaction with cancer cell targets. Notably, compounds with similar structures have shown IC₅₀ values in the micromolar range against human cancer cell lines such as HT29 (colon cancer) and MCF7 (breast cancer) .
| Cell Line | IC₅₀ (µM) |
|---|---|
| HT29 | 5.0 |
| MCF7 | 10.0 |
The biological activities of this compound can be attributed to its ability to inhibit specific enzymes and disrupt cellular processes in microbial and cancer cells. The triazole ring is known to interfere with the biosynthesis of nucleic acids and proteins in pathogens, while the methoxy group enhances lipophilicity and cellular uptake .
Case Studies
Several case studies have documented the synthesis and evaluation of triazole derivatives:
- Synthesis and Evaluation : A study synthesized various triazole derivatives and evaluated their antimicrobial activity against a panel of pathogens. The results indicated that modifications on the phenyl ring significantly influenced their potency .
- Anticancer Studies : Another research effort focused on the anticancer properties of related compounds, revealing that those with electron-donating groups exhibited enhanced cytotoxicity against tumor cells .
Q & A
Q. Table 1: Representative Synthetic Conditions
| Azide Precursor | Alkyne Component | Catalyst | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| 4-Methoxybenzyl azide | 3-Butynone | CuI | THF | 88% | |
| Aryl azide derivatives | Acetylene ketones | CuSO4 | DMF | 76–95% |
How can crystallographic data refinement challenges (e.g., twinning, disorder) be addressed when determining the structure of this compound using SHELX software?
(Advanced)
SHELXL employs robust algorithms for handling crystallographic challenges:
- Twinning : The HKLF 5 format in SHELXL refines twinned data by partitioning overlapping reflections .
- Disorder : The PART instruction isolates disordered moieties (e.g., flexible methoxyphenyl groups) for independent refinement .
- Hydrogen bonding : Fourier difference maps resolve hydrogen-bonding networks, critical for understanding supramolecular packing (e.g., C–H···O interactions with R-factor = 0.041) .
Q. Key Parameters from :
- Space group: C2/c
- Data-to-parameter ratio: 13.2
- Residual electron density: < 0.25 eÅ⁻³
What spectroscopic techniques are employed for characterizing this compound, and how are spectral ambiguities resolved?
(Basic)
Standard techniques include:
- 1H/13C NMR : Assigns proton environments (e.g., triazole C-H at δ ~7.5–8.0 ppm) and carbonyl signals (δ ~200 ppm) .
- IR : Confirms ketone C=O stretches (~1650–1700 cm⁻¹) and triazole C-N vibrations (~1450 cm⁻¹) .
- HRMS : Validates molecular weight (e.g., [M+H]+ = 258.1104) .
(Advanced)
For complex spectra:
- 2D NMR (COSY/HSQC) : Resolves overlapping signals in crowded regions (e.g., aromatic protons) .
- Variable-temperature NMR : Mitigates signal broadening caused by rotational restrictions in the methoxyphenyl group .
What in vitro biological activities have been reported for derivatives of this compound, and how do structural modifications impact potency?
(Advanced)
Derivatives exhibit diverse bioactivity:
- Anticancer activity : A thiadiazole-triazole hybrid showed IC50 = 39.6 µM against PC-3 prostate cancer cells, surpassing dacarbazine (IC50 = 883 µM) .
- HDAC inhibition : Hydroxamic acid-linked triazoles inhibit HDAC2 with IC50 = 5.2 µM , attributed to enhanced zinc-binding via electron-withdrawing substituents .
Q. Table 2: Biological Activity of Analogues
| Compound Modification | Target/Activity | IC50 (µM) | Reference |
|---|---|---|---|
| Thiadiazole-triazole hybrid | PC-3 cytotoxicity | 39.6 | |
| Hydroxamic acid-triazole | HDAC2 inhibition | 5.2 | |
| Fluorophenyl-triazole Schiff base | A549 cytotoxicity | 45.1 |
What safety protocols are recommended for handling this compound in laboratory settings?
(Basic)
- Toxicity : Classified as acute toxicity (Category 4) for oral, dermal, and inhalation exposure .
- Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid dust formation .
- Storage : Keep in airtight containers at 2–8°C to prevent degradation .
How does regioselectivity in triazole formation impact the compound’s physicochemical properties?
(Advanced)
CuAAC exclusively generates the 1,4-triazole regioisomer , critical for:
- Crystallinity : 1,4-regioisomers form stable monoclinic crystals (e.g., space group C2/c) .
- Bioactivity : The 1,4-isomer optimizes steric alignment with biological targets (e.g., HDAC active sites) .
- Solubility : Electron-withdrawing groups at the 4-position enhance aqueous solubility .
How are computational methods integrated with experimental data to predict molecular interactions?
(Advanced)
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
